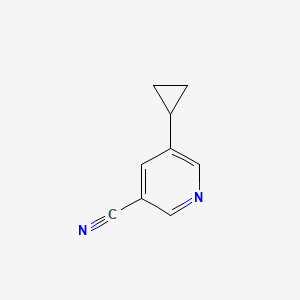

5-Cyclopropylnicotinonitrile

Description

Bonding Pattern Analysis

The bonding patterns within this compound exhibit several distinctive features that contribute to its overall stability and reactivity. The pyridine nitrogen atom participates in the aromatic π-electron system while maintaining a lone pair of electrons that can engage in hydrogen bonding or coordination interactions. The carbon-carbon bonds within the cyclopropyl ring are characterized by increased s-character compared to typical sp³ hybridized carbons, resulting in shorter bond lengths and higher bond strengths despite the inherent ring strain.

The attachment of the cyclopropyl group to the pyridine ring occurs through a carbon-carbon single bond that exhibits partial double-bond character due to hyperconjugation effects. This interaction between the strained cyclopropyl orbitals and the aromatic π-system of the pyridine ring contributes to the overall electronic stabilization of the molecule. The nitrile group forms a strong triple bond between carbon and nitrogen, with the carbon atom exhibiting sp hybridization and linear geometry that extends the conjugated system of the aromatic ring.

Properties

IUPAC Name |

5-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLVMEMSRQONKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726287 | |

| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900802-81-5 | |

| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

The primary synthetic approach to 5-Cyclopropylnicotinonitrile involves palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling, between halogenated nicotinonitrile derivatives and cyclopropylboronic acid. This method is favored due to its regioselectivity and efficiency in forming the carbon-carbon bond at the 5-position of the pyridine ring.

- Starting Materials : 5-Bromonicotinonitrile or 2-amino-5-bromonicotinonitrile.

- Coupling Partner : Cyclopropylboronic acid.

- Catalyst : Palladium diacetate (Pd(OAc)₂).

- Ligand : Dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane or SPhos.

- Base : Potassium phosphate (K₃PO₄).

- Solvent : Tetrahydrofuran (THF), toluene/water mixtures.

- Temperature : Typically reflux or around 95°C.

- Reaction Time : Approximately 16 hours under inert atmosphere.

This method yields this compound with moderate to good yields (around 68–72%) and high purity (up to 95%) after purification by silica gel chromatography.

Alternative Methods

Other methods include cyclopropanation reactions and copper-catalyzed coupling, but these generally provide lower yields and require longer reaction times or harsher conditions.

- Copper-Catalyzed Coupling : Using copper diacetate with potassium carbonate and 2,2’-bipyridine as ligands in 1,2-dichloroethane at room temperature for several days can yield related cyclopropyl-substituted nicotinonitrile derivatives but with lower efficiency (5–16% yield).

| Synthetic Route | Catalyst | Ligand/Additional Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane or SPhos | THF or toluene/H₂O | 95–110 | 16 | 68–72 | Up to 95 |

| Copper-Catalyzed Coupling | Cu(OAc)₂ | 2,2’-Bipyridine, K₂CO₃ | 1,2-Dichloroethane | 20 (room temp) | 120 | 5–16 | Not specified |

Post-reaction mixtures are typically purified by silica gel column chromatography using eluents such as ethyl acetate/petroleum ether or n-heptane/ethyl acetate mixtures. Gradient elution helps in isolating the target compound from byproducts and unreacted starting materials.

- Catalyst and Ligand Effects : Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos) enhance coupling efficiency and selectivity, reducing side reactions and improving yield.

- Solvent Influence : Polar aprotic solvents like THF facilitate better solubility of reagents and catalyst complexes, promoting higher reaction rates.

- Temperature Control : Elevated temperatures (~95–110°C) are necessary to drive the coupling to completion but must be controlled to avoid decomposition.

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Scale-Up Considerations : Industrial scale-up would require optimization of reagent purity, reaction time, and efficient heat management to maintain yield and product integrity.

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromonicotinonitrile |

| Coupling Partner | Cyclopropylboronic acid |

| Catalyst | Pd(OAc)₂ (Palladium diacetate) |

| Ligand | SPhos or dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Tetrahydrofuran (THF), toluene/water |

| Temperature | 95–110 °C |

| Reaction Time | 16 hours |

| Yield | 68–72% |

| Purification Method | Silica gel chromatography |

| Product Purity | Up to 95% |

The preparation of this compound is efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinonitrile with cyclopropylboronic acid under optimized conditions. This approach provides good yields and high purity, making it suitable for further applications in pharmaceutical synthesis. Alternative copper-catalyzed methods exist but are less efficient. Careful control of reaction parameters, catalyst and ligand selection, and purification protocols are critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alcoholate or secondary heterocyclic amines can be used.

Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be utilized.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation can produce nicotinic acid derivatives.

Scientific Research Applications

5-Cyclopropylnicotinonitrile has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound can be used in the development of advanced materials with unique properties.

Biological Studies: It can be employed in studies investigating the biological activity of nicotinonitrile derivatives.

Industrial Applications: The compound may find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to the compound’s overall bioactivity by influencing its molecular conformation and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

5-Cyclopropylnicotinonitrile belongs to a broader class of 5-substituted nicotinonitriles. Key analogues include:

- 5-Methylnicotinonitrile: Lacks the cyclopropyl group, resulting in reduced steric bulk and altered electronic effects.

- 5-Phenylnicotinonitrile: Features a bulkier aromatic substituent, which may improve target binding but reduce solubility.

- 5-Trifluoromethylnicotinonitrile: Incorporates an electron-withdrawing group, enhancing electrophilicity at the nitrile site.

The cyclopropyl group in this compound balances steric demand and lipophilicity, offering improved pharmacokinetic profiles compared to larger substituents like phenyl groups .

Research Findings and Discussion

- Synthetic Challenges : The cyclopropyl group’s steric bulk complicates reaction kinetics, necessitating higher temperatures (160°C vs. 150°C for methyl derivatives) and longer reaction times .

- Biological Superiority: Despite lower synthetic yields, this compound-based inhibitors show superior target engagement and reduced off-target effects compared to other 5-substituted derivatives.

- Thermodynamic Stability : Cyclopropane’s ring strain may contribute to conformational rigidity, improving binding entropy in enzyme-inhibitor complexes.

Biological Activity

5-Cyclopropylnicotinonitrile (5-CPNC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antiviral properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

5-CPNC is characterized by the presence of a cyclopropyl group attached to a nicotinonitrile backbone. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes involved in metabolic pathways.

Biological Activity Overview

Key Biological Activities:

- Enzyme Inhibition: 5-CPNC has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is significant for its potential use in immunosuppressive therapies.

- Antiviral Properties: The compound has demonstrated antiviral activity against various viruses, including those responsible for measles and possibly other viral infections.

Enzyme Inhibition Studies

A study evaluating the structure-activity relationship (SAR) of 5-CPNC revealed that the cyclopropyl substitution significantly enhances its inhibitory potency compared to other substituents. The following table summarizes the pMIC values (minimum inhibitory concentration) for various derivatives:

| Compound | pMIC Value (nM) | Notes |

|---|---|---|

| 5-Cyclopropyl-2-fluoropyridine | 9.0 | Highest activity among tested compounds |

| 5-Isopropyl-2-fluoropyridine | 5.9 | Significantly less active than cyclopropyl |

| 5-Ethyl-2-fluoropyridine | 7.1 | Moderate activity |

| 5-Cyclopropyl-Nicotinonitrile | 7.0 | Effective against viral replication |

These results indicate that the cyclopropyl group not only enhances enzyme inhibition but also correlates with increased antiviral efficacy.

Case Studies on Antiviral Activity

Several case studies have explored the application of 5-CPNC in viral infections:

-

Measles Virus Replication Inhibition:

- Study Design: A phenotypic assay was conducted to assess the impact of 5-CPNC on measles virus replication.

- Findings: The compound showed significant inhibition at concentrations correlating with the pMIC values, suggesting its potential as an antiviral agent.

-

Potential Use in Immunosuppression:

- Objective: Investigate the immunosuppressive potential of 5-CPNC through DHODH inhibition.

- Results: The compound exhibited superior activity compared to established immunosuppressants like brequinar and teriflunomide, indicating a promising avenue for therapeutic development.

The mechanism by which 5-CPNC exerts its biological effects primarily involves the inhibition of DHODH, which is essential for the proliferation of certain pathogens and cancer cells. By blocking this enzyme, 5-CPNC disrupts nucleotide synthesis, leading to reduced viral replication and cellular growth.

Q & A

Q. How do competing reaction pathways influence the regioselectivity of this compound in heterocyclic functionalization reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.